

DMT-dA(bz) Phosphoramidite-d9 molecular weight and formula

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Compound of Interest

Compound Name: DMT-dA(bz) Phosphoramidite-d9

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In-Depth Technical Guide: DMT-dA(bz) Phosphoramidite-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DMT-dA(bz) Phosphoramidite-d9**, a deuterium-labeled phosphoramidite crucial for the synthesis of modified oligonucleotides. This document details its molecular characteristics, outlines a general synthesis protocol, and describes its application in modern research, particularly in the fields of drug metabolism and pharmacokinetic studies.

Core Molecular Data

Deuterium-labeled phosphoramidites are instrumental as internal standards and tracers in quantitative analyses such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The strategic incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of oligonucleotide-based therapeutics.[1]

Property	Value	Reference
Molecular Weight	866.99	[1]
Chemical Formula	C47H43D9N7O7P	[1]
Synonyms	DA-CE phosphoramidite-d9	[1]

Experimental Protocols

General Synthesis of Deuterium-Labeled DMT-dA(bz) Phosphoramidite-d9

While a specific protocol for **DMT-dA(bz) Phosphoramidite-d9** is not readily available in public literature, a general methodology can be adapted from the synthesis of other deuterated nucleoside phosphoramidites, such as deuterium-labeled DMT-dT phosphoramidite.[2] The synthesis is a multi-step process involving the preparation of the deuterated nucleoside followed by phosphitylation.

1. Preparation of Deuterated N-benzoyl-2'-deoxyadenosine:

This step involves the introduction of nine deuterium atoms onto the N-benzoyl-2'-deoxyadenosine molecule. The exact positions of deuteration are critical and are typically targeted at metabolically susceptible sites to maximize the kinetic isotope effect. This process often involves specialized deuterating agents and catalytic methods, the specifics of which are often proprietary.

2. Protection of the 5'-Hydroxyl Group:

The 5'-hydroxyl group of the deuterated N-benzoyl-2'-deoxyadenosine is protected with a dimethoxytrityl (DMT) group. This is typically achieved by reacting the deuterated nucleoside with DMT-chloride in the presence of a base like pyridine.[2]

3. Phosphitylation of the 3'-Hydroxyl Group:

The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is a critical step for enabling the subsequent use of the molecule in automated oligonucleotide synthesis. The reaction is carried out under anhydrous conditions

using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base, such as N,N-diisopropylethylamine (DIPEA). The resulting **DMT-dA(bz) Phosphoramidite-d9** is then purified using silica gel chromatography under anhydrous conditions.[\[2\]](#)

Standard Protocol for Solid-Phase Oligonucleotide Synthesis

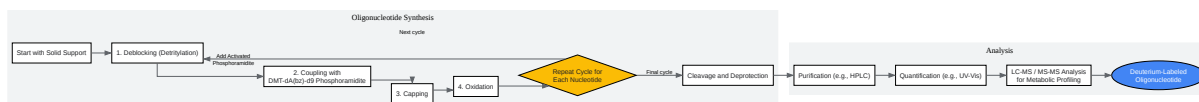
DMT-dA(bz) Phosphoramidite-d9, like its non-deuterated counterpart, is used in the solid-phase synthesis of oligonucleotides.[\[3\]](#)[\[4\]](#) This process is typically performed on an automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps:

1. **Deblocking (Detritylation):** The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleoside bound to the solid support. This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane.[\[5\]](#) The release of the orange-colored DMT cation allows for real-time monitoring of the synthesis efficiency.[\[6\]](#)
2. **Coupling:** The next nucleoside phosphoramidite, in this case, **DMT-dA(bz) Phosphoramidite-d9**, is activated by an activating agent (e.g., tetrazole) and added to the column. The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[\[7\]](#)
3. **Capping:** To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are "capped" by acetylation using a mixture of acetic anhydride and 1-methylimidazole.[\[5\]](#)
4. **Oxidation:** The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.[\[5\]](#)

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow involving the use of **DMT-dA(bz) Phosphoramidite-d9** for the synthesis of a deuterium-labeled oligonucleotide and its subsequent analysis.



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Caption: Experimental workflow for the synthesis and analysis of deuterium-labeled oligonucleotides.

This workflow highlights the cyclical nature of solid-phase synthesis and the subsequent analytical steps required to isolate and characterize the final deuterated oligonucleotide product, which can then be used in metabolic stability and pharmacokinetic studies.

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